molecular formula C18H22N2 B026552 N,1-dibenzylpyrrolidin-3-amine CAS No. 108963-20-8

N,1-dibenzylpyrrolidin-3-amine

Cat. No.: B026552
CAS No.: 108963-20-8
M. Wt: 266.4 g/mol
InChI Key: BHEXKVGLZMEJRQ-UHFFFAOYSA-N
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Description

N,1-dibenzylpyrrolidin-3-amine is a chemical compound with the molecular formula C18H22N2 It features a pyrrolidine ring substituted with two benzyl groups

Scientific Research Applications

N,1-dibenzylpyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzylpyrrolidin-3-amine typically involves the reaction of pyrrolidine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzylpyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Benzoyl peroxide, water, and cesium carbonate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Pyrrolidine.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of N,1-dibenzylpyrrolidin-3-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-benzylpyrrolidine: Similar structure but with only one benzyl group.

    N,N-dibenzylamine: Lacks the pyrrolidine ring but has two benzyl groups attached to the nitrogen atom.

    Pyrrolidine: The parent compound without any benzyl groups.

Uniqueness

N,1-dibenzylpyrrolidin-3-amine is unique due to the presence of two benzyl groups attached to the pyrrolidine ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N,1-dibenzylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-19-18-11-12-20(15-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEXKVGLZMEJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555881
Record name N,1-Dibenzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108963-20-8
Record name N,1-Dibenzylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-Dibenzyl-3-aminopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,000 g (5.34 mols) of 1-benzyl-Δ3 -pyrroline-2,5-dione are dissolved in 2.5 l of tetrahydrofuran, and 572 g (5.34 mols) of benzylamine are added with stirring at 10° to 20° C. The mixture is left to stand for 24 hours at room temperature, after which 360 g are removed from the resulting solution (3,848 g of total weight) and added to a solution of 38 g (1 mol) of lithium aluminum hydride in 380 ml of absolute dehydrated tetrahydrofuran. The mixture is refluxed for 20 hours, 500 ml of tetrahydrofuran, 38 g of water and 120 ml of tetrahydrofuran, 38 g of 10% strength potassium hydroxide solution and 114 g of water are then sucessively added to the mixture. The salts are filtered off with suction, washed with tetrahydrofuran, the filtrate is concentrated, and the residue is distilled.
Name
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
1-benzyl-Δ3 pyrroline-2,5-dione
Quantity
5.34 mol
Type
reactant
Reaction Step Two
Quantity
2.5 L
Type
solvent
Reaction Step Two
Quantity
572 g
Type
reactant
Reaction Step Three
Quantity
38 g
Type
reactant
Reaction Step Four
Quantity
380 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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